1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one
Description
1-Benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one is a substituted quinolinone derivative characterized by a benzyl group at position 1, fluorine at position 6, a morpholino ring at position 7, and a tosyl (p-toluenesulfonyl) group at position 2. The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets. The fluorine atom enhances metabolic stability, while the morpholino group may improve solubility and pharmacokinetic properties. The tosyl group could serve as a protective moiety or influence reactivity in synthetic pathways .
Properties
IUPAC Name |
1-benzyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-19-7-9-21(10-8-19)35(32,33)26-18-30(17-20-5-3-2-4-6-20)24-16-25(29-11-13-34-14-12-29)23(28)15-22(24)27(26)31/h2-10,15-16,18H,11-14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBYHMNHNDWGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.
Introduction of the benzyl group: This step might involve a benzylation reaction using benzyl halides.
Fluorination: Introduction of the fluorine atom can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Morpholino group addition: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
Structure :
- Position 1 : Cyclopropyl group.
- Position 6 : Fluorine.
- Position 7 : Chlorine.
- Core: 2,3-Dihydroquinolin-4(1H)-one (saturated C2–C3 positions).
Key Differences and Implications :
In contrast, the cyclopropyl group in Compound A offers rigidity and moderate lipophilicity . Morpholino vs. Chlorine: The morpholino moiety (a six-membered amine ring) in the target compound likely improves water solubility compared to the chlorine atom in Compound A, which may reduce solubility due to halogen hydrophobicity.
This could impact interactions with enzymes or receptors compared to the fully aromatic target compound .
Functional Group Roles: The tosyl group in the target compound may act as a protective group during synthesis or influence steric hindrance in subsequent reactions.
Biological Activity
1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one, identified by its CAS number 892764-59-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by recent research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 492.6 g/mol. The compound features a quinoline core substituted with a benzyl group, a morpholine ring, and a tosyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 892764-59-9 |
| Molecular Formula | C27H25FN2O4S |
| Molecular Weight | 492.6 g/mol |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported to be as low as 2 mg/L and 4 mg/L respectively .
Antiviral Activity
The compound has shown promising antiviral activity as well. A molecular docking study revealed significant binding affinity towards the active sites of viral proteins associated with hepatitis B and COVID-19. The interaction energies suggest that the compound could serve as a potential therapeutic agent against these viruses, outperforming some reference ligands in terms of binding affinity .
Anticancer Activity
In terms of anticancer properties, preliminary in vitro studies indicate that this compound may induce apoptosis in cancer cell lines. Research has shown that it can inhibit cell proliferation in various cancer types by targeting specific signaling pathways involved in cell growth and survival. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human hepatocellular carcinoma cells .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Antibacterial Activity : A recent study evaluated the antibacterial effects against multiple strains, revealing that the compound significantly inhibited bacterial growth at concentrations lower than those required for standard antibiotics .
- Antiviral Efficacy : In silico studies have provided insights into its mechanism of action against viral proteins, indicating potential pathways for therapeutic development .
- Anticancer Mechanisms : Investigations into apoptosis mechanisms revealed that the compound affects cell cycle regulation, particularly inducing G2/M phase arrest through upregulation of p21 expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
